molecular formula C19H13BrO3S B11582952 4-(4-Bromophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one

4-(4-Bromophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one

Cat. No.: B11582952
M. Wt: 401.3 g/mol
InChI Key: ARWDSIYWSWPWAZ-UHFFFAOYSA-N
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Description

4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE is a complex organic compound that belongs to the class of oxathiolones. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxyl group, and a naphtho-oxathiolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE typically involves multiple stepsThe final step often involves the formation of the oxathiolone ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom may result in various substituted phenyl derivatives .

Scientific Research Applications

4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxathiolones and related heterocyclic compounds, such as:

Uniqueness

What sets 4-(4-BROMOPHENYL)-5-HYDROXY-7,8-DIMETHYL-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-2-ONE apart is its unique combination of functional groups and its specific naphtho-oxathiolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H13BrO3S

Molecular Weight

401.3 g/mol

IUPAC Name

4-(4-bromophenyl)-5-hydroxy-7,8-dimethylbenzo[g][1,3]benzoxathiol-2-one

InChI

InChI=1S/C19H13BrO3S/c1-9-7-13-14(8-10(9)2)17-18(24-19(22)23-17)15(16(13)21)11-3-5-12(20)6-4-11/h3-8,21H,1-2H3

InChI Key

ARWDSIYWSWPWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC=C(C=C4)Br)SC(=O)O3

Origin of Product

United States

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